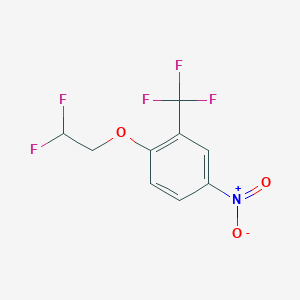

1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO3/c10-8(11)4-18-7-2-1-5(15(16)17)3-6(7)9(12,13)14/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDNQUXLXNOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural properties, characterized by the presence of nitro and trifluoromethyl groups, suggest potential biological activities that warrant detailed exploration.

- Molecular Formula : C10H8F3N2O3

- Molecular Weight : 256.18 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antimicrobial Activity

- Fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. Research indicates that derivatives of similar structures have shown potent activity against various bacterial strains, including resistant ones.

-

Anticancer Properties

- Fluorinated analogs have been studied for their potential in cancer therapy. The presence of the nitro group is known to influence the redox state within cells, potentially leading to increased oxidative stress in cancer cells. This mechanism may contribute to the selective toxicity observed in certain cancer types.

-

Enzyme Inhibition

- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other fluorinated derivatives that have been shown to inhibit glycolytic enzymes in cancer cells.

Case Studies

-

Fluorinated Derivatives and Cancer Treatment

- A study on halogenated glucose analogs demonstrated that modifications at the C-2 position significantly enhanced the compounds' efficacy as hexokinase inhibitors, which is crucial for cancer metabolism targeting . While this study does not directly involve this compound, it highlights a potential pathway for its use in oncology.

-

Antimicrobial Efficacy

- Research on fluorinated compounds has shown that they possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have been effective against resistant strains, suggesting a promising avenue for further investigation .

Data Table

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Fungicidal Applications

The compound is also utilized in the synthesis of fungicidal agents. For instance, it serves as a precursor in the synthesis of substituted phenoxyphenyl ketones, which are then converted into triazole derivatives known for their fungicidal activity. This synthetic route has been highlighted in patents emphasizing the need for environmentally friendly processes to produce effective fungicides .

Agricultural Science

This compound has been explored for its potential use in developing agrochemicals. Its derivatives are being investigated for their efficacy as herbicides and insecticides. The fluorinated structure enhances the bioactivity and stability of these compounds in agricultural applications .

Materials Science

Polymer Chemistry

In materials science, this compound is being studied for its incorporation into polymer matrices. Its unique chemical properties allow for the modification of polymer characteristics, such as thermal stability and resistance to solvents. This can lead to the development of advanced materials with tailored properties for specific applications .

Antimicrobial Efficacy

A series of compounds derived from this compound were tested against common pathogens. In vitro studies showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of traditional antibiotics, indicating a promising alternative for antimicrobial therapy .

Synthesis of Fungicides

A recent patent outlines a novel synthetic pathway using this compound as a starting material to produce triazole-based fungicides. The study reported high yields and purity of the final products, demonstrating the compound's utility in developing effective agricultural chemicals .

Summary of Biological Activities

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Trends

Electron-Withdrawing Effects : The nitro and trifluoromethyl groups synergistically deactivate the benzene ring, directing electrophilic substitution to specific positions. This is critical in herbicide design (e.g., oxyfluorfen’s mode of action) .

Metabolic Stability: Difluoroethoxy groups enhance resistance to oxidative degradation compared to non-fluorinated ethers, as seen in discontinued analogs like 1-(Chloromethyl)-4-(2,2-difluoroethoxy)benzene .

Steric vs. Electronic Influence : Methyl or chloro substituents (e.g., in CAS 1799-97-9) reduce reactivity compared to smaller groups like difluoroethoxy, highlighting a trade-off between stability and synthetic utility .

Pharmaceutical Relevance : Brominated analogs (e.g., 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene) are preferred in drug synthesis due to their versatility in cross-coupling reactions .

Preparation Methods

Step 1: Preparation of 2-Bromo-3-trifluoromethyl-5-nitro-bromobenzene

- Starting from 2-trifluoromethyl-4-nitro-bromobenzene , dissolve in concentrated sulfuric acid.

- Add N-bromosuccinimide (NBS) portionwise at 70–80 °C.

- Reaction time: until complete conversion (monitored by GC).

- Workup: Pour into crushed ice, filter, and dry.

- Yield: 96%.

Step 2: Reduction and Diazotization

- The obtained brominated nitrobenzene derivative undergoes reduction in an appropriate system to form an aniline intermediate.

- Diazotization of the aniline is performed, followed by decomposition to introduce desired substituents.

Step 3: Grignard Reaction and Sulfurization

- The halogenated benzene intermediate is subjected to a Grignard reaction.

- Subsequent reaction with dialkyl disulfide yields alkylthio-substituted benzene derivatives.

Step 4: Etherification to Form Difluoroethoxy Derivative

- React the alkylthio-substituted benzene halide with 2,2-difluoroethanol in an organic solvent (e.g., DMF or DMMF) under alkaline conditions (e.g., sodium hydride or sodium amide).

- Temperature: 0–25 °C.

- Reaction time: 2–12 hours.

- Workup: Extraction with ethyl acetate, washing, and solvent removal.

- Yield: 84–91%.

Step 5: Chlorination to Form Sulfonyl Chloride (Optional Intermediate)

- The difluoroethoxy-substituted benzyl sulfide is dissolved in acetic acid and water.

- Chlorine gas is introduced at 10–60 °C for 1–5 hours.

- Workup: Extraction and drying.

- Yield: 94%.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 2-trifluoromethyl-4-nitro-bromobenzene, NBS, H2SO4 | 70–80 | Until completion | 96 | Monitored by GC |

| 2 | Reduction & Diazotization | Reduction system, diazotization reagents | 0–5 | Variable | - | Intermediate formation |

| 3 | Grignard + Sulfurization | Grignard reagent, dialkyl disulfide | Ambient | Variable | - | Formation of alkylthio derivative |

| 4 | Etherification | 2,2-Difluoroethanol, NaNH2 or NaH, DMF/DMMF | 0–25 | 2–12 hours | 84–91 | Key step for difluoroethoxy group |

| 5 | Chlorination | Cl2 gas, acetic acid/water | 10–60 | 1–5 hours | 94 | Optional intermediate for sulfonyl chloride |

Research Findings and Industrial Relevance

- The described synthesis route is noted for short reaction sequences , mild reaction conditions , and high overall yields , making it suitable for industrial-scale production .

- The use of 2,2-difluoroethanol as an etherifying agent under alkaline conditions is a critical step that ensures the introduction of the difluoroethoxy moiety with high efficiency.

- Chlorination under controlled temperature and chlorine gas dosing yields sulfonyl chloride derivatives useful for further functionalization in agrochemical synthesis.

- The process is designed to be environmentally friendly , minimizing hazardous byproducts and employing mild reagents.

- These methods enable the production of intermediates for fungicidal compounds with triazole groups, which have significant agricultural importance.

Notes on Variations and Alternative Routes

- Some patents describe alternative halogenation or nitration sequences starting from o-trifluoromethyl aniline to obtain key intermediates.

- Different solvents such as DMMF and DMF are used depending on the step and scale.

- The sequence of halogenation, reduction, and etherification can be adjusted to optimize yields and purity.

Q & A

Basic: What are the optimal synthetic routes for 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitro Group Introduction : Electrophilic nitration at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

Trifluoromethylation : Direct trifluoromethylation via radical pathways (e.g., using CF₃I/CuCl) or transition-metal catalysis (e.g., Pd-mediated coupling) to install the -CF₃ group at the ortho position .

Difluoroethoxy Attachment : Nucleophilic substitution (SN2) between 2,2-difluoroethanol and a halogenated intermediate (e.g., bromobenzene derivative) under basic conditions (K₂CO₃/DMF, 80°C) .

Key Validation : Monitor reaction progress via HPLC or GC-MS. Confirm regioselectivity using NOESY NMR to verify substituent positions .

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹⁹F NMR :

- The -CF₃ group appears as a quartet (δ ~110–120 ppm in ¹⁹F NMR) due to coupling with adjacent protons.

- The -OCH₂CF₂H moiety shows distinct splitting patterns in ¹H NMR (δ 4.5–5.5 ppm) and ¹⁹F NMR (δ -120 to -140 ppm) .

- IR Spectroscopy :

- Nitro group vibrations (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- C-F stretches (1000–1300 cm⁻¹) confirm trifluoromethyl and difluoroethoxy groups .

- Mass Spectrometry :

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model transition states for SN2 reactions at the difluoroethoxy group.

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) to assess activation energy barriers .

- Hammett Analysis : Correlate substituent σ values (e.g., -NO₂: σₚ = +1.27, -CF₃: σₘ = +0.43) to predict reaction rates .

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots from stopped-flow spectroscopy) .

Advanced: How does the nitro group influence electronic properties in catalysis?

Methodological Answer:

- Electron-Withdrawing Effects : The -NO₂ group reduces electron density on the aromatic ring, enhancing electrophilicity. This stabilizes charge-transfer intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Redox Activity : Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks at -1.2 V vs. Ag/AgCl, indicating nitro-to-amine redox pathways .

Experimental Design : Use substituent exchange studies (e.g., replacing -NO₂ with -NH₂) to isolate electronic contributions .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., 2,2-difluoroethanol).

- Waste Disposal : Segregate halogenated waste (e.g., brominated byproducts) for incineration to avoid environmental release .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (e.g., identical cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in MIC testing (e.g., broth microdilution vs. agar diffusion) .

- Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., nitro-reduction to -NH₂) that may alter bioactivity .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance across datasets .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated -OH) to enhance aqueous solubility.

- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Validation : Measure logP values (e.g., shake-flask method) and compare with in vivo bioavailability data .

Basic: How to analyze stability under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-lives (t₁/₂) at pH 2–12 .

Advanced: What mechanistic insights explain its role in photoinduced reactions?

Methodological Answer:

- TD-DFT Calculations : Simulate excited-state behavior to identify charge-transfer transitions (e.g., S₀→S₁ at 310 nm) .

- Transient Absorption Spectroscopy : Detect triplet-state lifetimes (τ ~10⁻⁶ s) for applications in photocatalysis .

Experimental Validation : Compare computed spectra with experimental UV-Vis and fluorescence data .

Advanced: How to design derivatives for enhanced thermal stability?

Methodological Answer:

- Substituent Engineering : Replace -OCH₂CF₂H with bulkier groups (e.g., -OCH(CF₃)₂) to sterically hinder decomposition.

- Thermogravimetric Analysis (TGA) : Screen derivatives for decomposition onset temperatures (>200°C preferred) .

- QSPR Models : Correlate Hammett constants (σ) and molar refractivity (MR) with thermal stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.